molecular formula C8H16N2 B1310583 (4AR,8AR)-Decahydro-1,5-naphthyridine CAS No. 219522-27-7

(4AR,8AR)-Decahydro-1,5-naphthyridine

Cat. No.: B1310583
CAS No.: 219522-27-7
M. Wt: 140.23 g/mol
InChI Key: RQPDLNSKAAOHTF-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4AR,8AR)-Decahydro-1,5-naphthyridine is a bicyclic organic compound that belongs to the class of naphthyridines This compound is characterized by its unique structure, which consists of a decahydro-1,5-naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4AR,8AR)-Decahydro-1,5-naphthyridine typically involves the reduction of naphthyridine derivatives. One common method is the catalytic hydrogenation of 1,5-naphthyridine using a palladium catalyst under high pressure and temperature conditions. Another approach involves the reduction of naphthyridine using sodium borohydride in the presence of a suitable solvent such as ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(4AR,8AR)-Decahydro-1,5-naphthyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthyridine derivatives.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are introduced into the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, which can have different functional groups attached to the naphthyridine core, enhancing their chemical and biological properties.

Scientific Research Applications

(4AR,8AR)-Decahydro-1,5-naphthyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (4AR,8AR)-Decahydro-1,5-naphthyridine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the functional groups attached to the naphthyridine core.

Comparison with Similar Compounds

Similar Compounds

    Decahydroquinoxaline: Similar in structure but with different nitrogen positioning.

    Hexahydro-2H-chromene: Contains a similar bicyclic structure but with an oxygen atom in the ring.

    Tetrahydroisoquinoline: Another bicyclic compound with different nitrogen positioning.

Uniqueness

(4AR,8AR)-Decahydro-1,5-naphthyridine is unique due to its specific nitrogen positioning within the bicyclic structure, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4aR,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydro-1,5-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2/c1-3-7-8(9-5-1)4-2-6-10-7/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDLNSKAAOHTF-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H](CCCN2)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701269109
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13623-83-1, 219522-27-7
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13623-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(4aR,8aR)-Decahydro-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701269109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 219522-27-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.